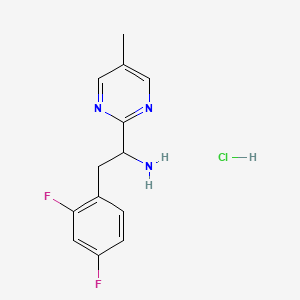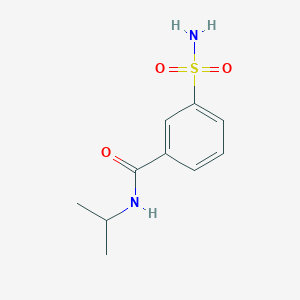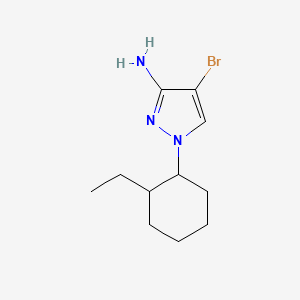
4-Bromo-1-(2-ethylcyclohexyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine is a chemical compound with the following structural formula:
C9H17BrN
It belongs to the class of cycloalkanes, specifically a substituted pyrazole derivative. The compound contains a bromine atom, an ethyl group, and a cyclohexyl ring. Its systematic IUPAC name is 4-bromo-1-ethyl-2-methylcyclohexane .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the reaction of 2-ethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. Subsequent bromination of the hydrazone yields 4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine.
Reaction Conditions::Step 1: Formation of hydrazone
Step 2: Bromination
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and safety considerations.
Chemical Reactions Analysis
4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine can undergo various reactions:
Bromination: The compound contains a bromine atom, making it susceptible to further bromination reactions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group in the starting material can yield the desired compound.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: It may serve as a probe to investigate cellular pathways or receptors.
Industry: It could be used in the synthesis of other compounds or as a building block for more complex molecules.
Mechanism of Action
The exact mechanism by which 4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs with identical substituents, researchers may compare this compound to related pyrazoles or cycloalkanes. Its uniqueness lies in the combination of the bromine atom, ethyl group, and cyclohexyl ring.
Properties
Molecular Formula |
C11H18BrN3 |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
4-bromo-1-(2-ethylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H18BrN3/c1-2-8-5-3-4-6-10(8)15-7-9(12)11(13)14-15/h7-8,10H,2-6H2,1H3,(H2,13,14) |
InChI Key |
ROTUUHKJABYAAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1N2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


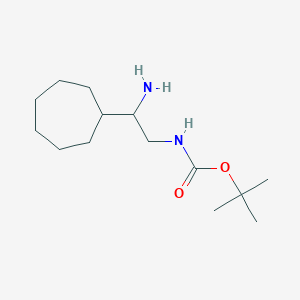

![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)
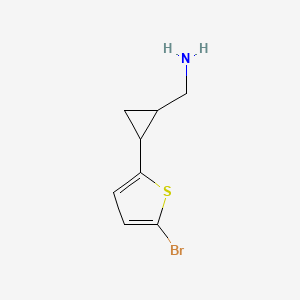
![2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13544243.png)

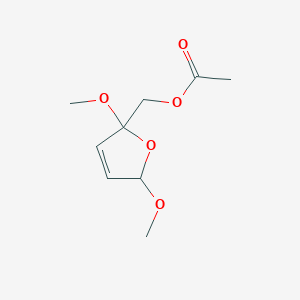
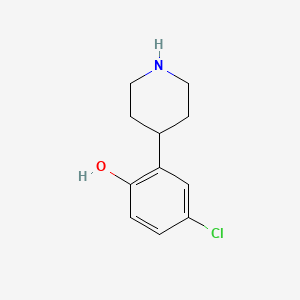
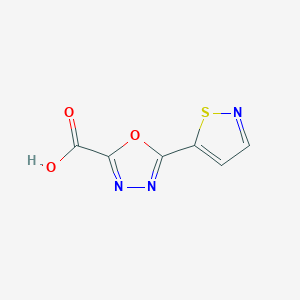
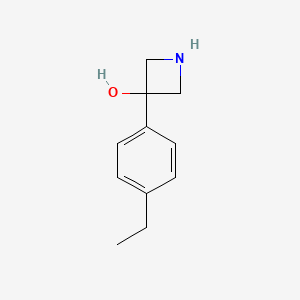
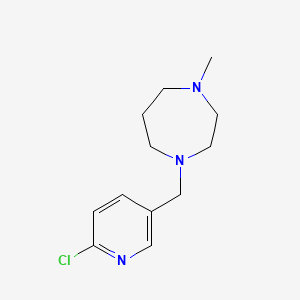
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid](/img/structure/B13544286.png)
